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Compound of Interest

Compound Name: Usp28-IN-2

Cat. No.: B12393081 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the USP28 inhibitor Usp28-IN-2 with other known inhibitors,

supported by experimental data and detailed protocols to facilitate the replication of key

findings in different laboratory settings.

Ubiquitin-specific protease 28 (USP28) has emerged as a critical regulator in various cellular

processes, including cell cycle progression, DNA damage response, and oncogenesis. Its dual

role as both a tumor promoter and suppressor, depending on the cellular context, makes it a

compelling target for therapeutic intervention. Usp28-IN-2 is a potent and selective inhibitor of

USP28, and this guide aims to provide the necessary information to evaluate and potentially

replicate the experimental findings associated with this compound.

Mechanism of Action and Signaling Pathway
USP28 exerts its effects by removing ubiquitin chains from substrate proteins, thereby

preventing their degradation by the proteasome. A key substrate of USP28 is the oncoprotein

c-Myc, a transcription factor that drives cell proliferation and growth.[1] By inhibiting USP28,

compounds like Usp28-IN-2 promote the ubiquitination and subsequent degradation of c-Myc,

leading to the suppression of tumor growth.[2] USP28 is also known to stabilize other

oncogenic factors such as NOTCH1 and c-JUN.[3]

The regulation of USP28 is complex and involves interactions with other proteins. For instance,

USP28 can bind to the F-box protein FBW7α, which is part of an SCF-type ubiquitin ligase
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complex that targets c-Myc for degradation. This interaction allows USP28 to counteract

FBW7-mediated ubiquitination and stabilize c-Myc.[1]

cMyc
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USP28 signaling pathway and the effect of Usp28-IN-2.

Comparative Analysis of USP28 Inhibitors
Usp28-IN-2 is a derivative of Vismodegib and exhibits high potency and selectivity for USP28.

[4] Several other small molecule inhibitors targeting USP28 have been developed, each with

distinct chemical scaffolds and inhibitory profiles. A direct comparison of these inhibitors is

crucial for selecting the appropriate tool compound for specific research questions.
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Inhibitor IC50 (USP28)
Selectivity
Profile

Key Findings Reference

Usp28-IN-2 0.3 µM

High selectivity

over USP2,

USP7, USP8,

USP9x, UCHL3,

and UCHL5.

Shows

cytotoxicity

against cancer

cells and down-

regulates cellular

c-Myc levels.

Enhances the

sensitivity of

colorectal cancer

cells to

Regorafenib.

[2][4]

Usp28-IN-4 0.04 µM

High selectivity

over USP2,

USP7, USP8,

USP9x, UCHL3,

and UCHL5.

Shows

cytotoxicity

against cancer

cells and down-

regulates cellular

c-Myc levels.

Inhibits colony

formation of

human colorectal

cancer cells.

[5]

Vismodegib 4.41 µM

Also inhibits

USP25 (IC50:

1.42 µM) and the

Hedgehog

signaling

pathway.

FDA-approved

drug for basal

cell carcinoma.

Downregulates

c-Myc and

Notch1 levels in

colorectal cancer

cells.

[6][7][8]

FT206 EC50 ~300-1000

nM (in cell

extracts)

Preferentially

inhibits USP28

over USP25.

High degree of

Induces

regression of

squamous cell

lung carcinoma

[9][10]
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selectivity over

other

deubiquitinases.

in mouse models

by destabilizing

c-MYC, c-JUN,

and Δp63.

AZ1

EC50 >30 µM

(USP28), ~10-30

µM (USP25)

Shows more

pronounced

activity towards

USP25.

Induces

apoptosis and

loss of cell

viability in a

range of cancer

cell lines.

Modulates the

total levels and

half-life of c-Myc.

[9][11][12]

Experimental Protocols
To facilitate the replication of findings related to Usp28-IN-2, detailed protocols for key in vitro

assays are provided below.

Western Blot Analysis for c-Myc Levels in HCT116 Cells
This protocol describes the detection of c-Myc protein levels in the human colorectal carcinoma

cell line HCT116 following treatment with a USP28 inhibitor.

Materials:

HCT116 cells

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

Usp28-IN-2 or other USP28 inhibitors

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels
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Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody: anti-c-Myc (e.g., Cell Signaling Technology #9402)

Primary antibody: anti-β-actin or other loading control

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere

overnight. Treat the cells with varying concentrations of Usp28-IN-2 (e.g., 30, 50, 60, 80 µM)

for 24 hours.[2]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto an SDS-

PAGE gel.[13][14] After electrophoresis, transfer the proteins to a membrane.

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the

membrane with the primary anti-c-Myc antibody overnight at 4°C. Wash the membrane and

incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
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Workflow for Western Blot Analysis.

Colony Formation Assay in HCT116 and Ls174T Cells
This assay assesses the long-term proliferative capacity of single cells after treatment with a

USP28 inhibitor.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12393081?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HCT116 or Ls174T cells

Complete culture medium

Usp28-IN-2 or other USP28 inhibitors

6-well plates

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates and allow

them to adhere overnight.[15]

Treatment: Treat the cells with varying concentrations of Usp28-IN-2 (e.g., 15 µM for Ls174T,

17.5 µM for HCT116) for the duration of the experiment (e.g., 7-14 days), refreshing the

medium and inhibitor every 3-4 days.[2]

Colony Growth: Incubate the plates for 7-14 days, or until visible colonies are formed in the

control wells.

Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then

stain with Crystal Violet solution for 20 minutes.

Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in

each well.

Analysis: Calculate the plating efficiency and survival fraction for each treatment condition

compared to the untreated control.
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Workflow for Colony Formation Assay.

Conclusion
This guide provides a foundational framework for researchers interested in the study of USP28

and its inhibitor, Usp28-IN-2. The comparative data on various USP28 inhibitors, along with

detailed experimental protocols, should enable the replication and extension of existing

findings. The provided diagrams of the signaling pathway and experimental workflows offer a

clear visual representation of the underlying biological processes and methodologies. As

research in this area continues to evolve, the development of even more potent and selective

USP28 inhibitors holds significant promise for future cancer therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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